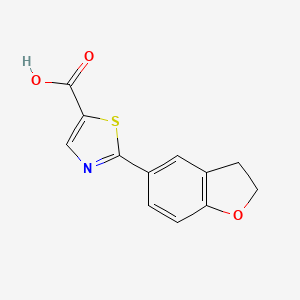

2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S/c14-12(15)10-6-13-11(17-10)8-1-2-9-7(5-8)3-4-16-9/h1-2,5-6H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNHLYGNTGDUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3=NC=C(S3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Benzofuran Ring

The benzofuran ring can be synthesized through various methods, including the intramolecular cyclization of appropriately functionalized precursors. For example, starting from substituted benzene rings, the O–C2 or C2–C3 bonds can be generated in the ring-closing step.

Formation of Thiazole Ring

The thiazole ring can be formed using standard methods such as the reaction of a thioamide with a haloketone or through cyclization reactions involving thioamides and aldehydes.

Coupling of Benzofuran and Thiazole Moieties

The coupling of the benzofuran and thiazole moieties can be achieved through various coupling reactions, such as Suzuki or Stille coupling, depending on the functional groups present on both rings.

Detailed Preparation Method

While specific literature on the exact synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid is limited, a general approach can be outlined based on common synthetic strategies for similar compounds:

Synthesis of 2,3-Dihydro-1-benzofuran-5-carboxaldehyde : This can be achieved through the oxidation of a suitable benzofuran precursor.

Formation of Thiazole Ring : React a thioamide with the aldehyde obtained in step 1 to form the thiazole ring.

Oxidation to Carboxylic Acid : Finally, oxidize the resulting thiazole derivative to obtain the carboxylic acid.

Data and Research Findings

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinones.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzofuran and thiazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation Products: Quinones.

Reduction Products: Reduced thiazole derivatives.

Substitution Products: Various substituted benzofuran and thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 2-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid exhibits significant antimicrobial properties. Studies have shown its effectiveness against various strains of bacteria and fungi. For example:

- In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in targeting specific cancer cell lines. Notable findings include:

- A study reported that derivatives of this thiazole compound showed cytotoxic effects on human breast cancer cells (MCF-7) and lung cancer cells (A549), indicating a promising avenue for cancer therapy .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Research has highlighted the anti-inflammatory properties of 2-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid:

- Experimental models demonstrated that the compound reduced pro-inflammatory cytokine levels in macrophages, suggesting its utility in treating inflammatory disorders .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzofuran ring is known to interact with enzymes and receptors, while the thiazole ring can modulate biological pathways. These interactions can lead to various biological effects, such as inhibition of cell growth or antimicrobial activity .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid

- Molecular Formula: C₁₂H₉NO₃S

- Molecular Weight : 247.27 g/mol

- CAS Number : 368869-97-0

- Purity : 97% (commercially available)

- Structure : Comprises a dihydrobenzofuran moiety linked to a thiazole ring substituted with a carboxylic acid group at position 4.

Physicochemical Properties :

Comparison with Similar Compounds

A systematic comparison with structurally related compounds highlights critical differences in substituents, physicochemical properties, and bioactivity.

Table 1: Structural and Molecular Comparison

Key Comparative Insights:

Substituent Position and Bioactivity: The methyl group at the thiazole-4 position () significantly enhances xanthine oxidase inhibition compared to the non-methylated target compound . Positional isomerism (carboxylic acid at thiazole-4 vs. 5) alters hydrogen-bonding patterns, affecting solubility and target binding .

Heterocyclic Ring Modifications :

- Replacing thiazole with isoxazole () reduces molecular weight slightly (261.23 vs. 247.27) but may compromise enzyme affinity due to reduced sulfur-mediated interactions .

Safety and Handling :

- The methyl-substituted analog (CAS 690632-04-3) has documented safety risks, including respiratory and skin irritation . In contrast, the target compound’s safety profile remains less characterized .

Synthetic Utility :

- Derivatives with acetic acid substituents () are simpler to functionalize but lack the dihydrobenzofuran moiety’s rigidity, reducing target specificity .

Q & A

Q. What are the recommended synthetic routes for 2-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid?

The compound can be synthesized via coupling reactions between functionalized benzofuran and thiazole precursors. For example, similar thiazole-carboxylic acid derivatives (e.g., 2-(pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid) are synthesized using carbodiimide-mediated coupling of activated carboxylic acids with amine-containing intermediates . Key steps include:

- Activation of the carboxylic acid group using reagents like EDCI or DCC.

- Nucleophilic substitution or cyclization to form the thiazole ring.

- Purification via recrystallization or column chromatography.

Q. How can the structure of this compound be validated experimentally?

Structural validation typically involves:

- X-ray crystallography : Refinement using programs like SHELXL (SHELX system) for precise bond-length and angle measurements .

- NMR spectroscopy : Analysis of aromatic proton environments (e.g., benzofuran and thiazole protons) and carbon shifts.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass matching C12H9NO3S).

Advanced Research Questions

Q. What pharmacological targets are associated with this compound, and how can its activity be assayed?

The compound’s benzofuran-thiazole scaffold is structurally similar to ligands targeting G protein-coupled receptors (GPCRs) and enzymes. For example:

- 5-HT3 receptor antagonism : Assay using radioligand binding (e.g., [<sup>3</sup>H]ICS 205-930) or functional assays like the von Bezold-Jarisch reflex in rats .

- Chemokine receptor modulation : Competitive binding assays with labeled chemokines (e.g., CXCR3 or CCR5) .

| Assay Type | Protocol | Key Metrics |

|---|---|---|

| Radioligand binding | Incubate with [<sup>3</sup>H]-labeled ligand, filter, and measure bound radioactivity. | IC50, Ki |

| Functional (in vivo) | Monitor physiological responses (e.g., bradycardia in von Bezold-Jarisch reflex). | ED50 |

Q. How can structure-activity relationships (SAR) be explored for this compound?

SAR studies should focus on:

- Substituent effects : Compare analogues with varying substituents on the benzofuran (e.g., methoxy vs. hydroxy groups) and thiazole rings (e.g., methyl vs. carboxylic acid groups). For example, Febuxostat (a thiazole-carboxylic acid drug) shows enhanced xanthine oxidase inhibition with a cyano group at the 3-position .

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding poses in target proteins. Pharmacophore models from related 5-HT3 antagonists can guide hypothesis generation .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

- Solubility enhancement : Use co-solvents (e.g., DMSO for stock solutions) or surfactants (e.g., Tween-80). For example, Febuxostat is dissolved in DMSO (63 mg/mL) for in vitro assays .

- Prodrug strategies : Esterification of the carboxylic acid group to improve bioavailability.

| Formulation | Solubility (mg/mL) | Vehicle |

|---|---|---|

| DMSO | 63 | 10 mM stock |

| Water | <1 | N/A |

Q. How should conflicting data in biological activity assays be resolved?

Contradictions (e.g., high in vitro binding affinity vs. low in vivo efficacy) may arise from:

- Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding.

- Off-target effects : Perform selectivity screens against related receptors (e.g., other GPCRs or kinases).

- Assay validation : Include positive controls (e.g., ICS 205-930 for 5-HT3 assays) and replicate experiments across multiple cell lines .

Methodological Considerations

Q. What computational tools are suitable for studying this compound’s interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.